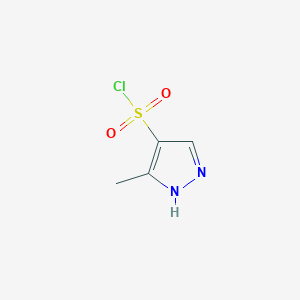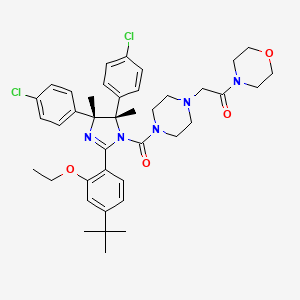
2,5-Dichloro-3-(dimethoxymethyl)pyridine
説明
2,5-Dichloro-3-(dimethoxymethyl)pyridine is a chemical compound with the empirical formula C8H9Cl2NO2 and a molecular weight of 222.07 g/mol . It is a halogenated heterocycle and belongs to the class of heterocyclic building blocks. The compound is characterized by its solid form and can be represented by the SMILES string: COC(OC)c1cc(Cl)cnc1Cl .
科学的研究の応用
Synthesis of Antibiotics
2,5-Dichloro-3-(dimethoxymethyl)pyridine has been utilized in the synthesis of complex macrocyclic antibiotics like GE 2270 A. This process involves converting 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, an essential skeleton for synthesizing antibiotics like micrococcin P (Okumura et al., 1998).
Complex Formation in Transition Metal Complexes
This compound forms bidentate chelate complexes with transition metal moieties such as ReIX(CO)3 and PtIVXMe3 (X = halide), as observed in Re and Pt complexes. These complexes exhibit fluxional processes, which have been studied using NMR methods to understand their dynamic behavior (Creber et al., 2000).
Protonation and Luminescence in Polymers
Research has shown that protonation of 1,4-dimethoxy-2,5-bis(2-pyridyl)benzene affects its structural and spectroscopic properties. Protonation and subsequent intramolecular hydrogen bonding can control chain structure and tune luminescence in heteroatomic conjugated polymers, offering potential applications in materials science (Monkman et al., 2002).
Corrosion Inhibition
A study on the corrosion inhibition of steel in hydrochloric acid solution identified that derivatives of pyridine, including 2,5-Dichloro-3-(dimethoxymethyl)pyridine, can act as efficient inhibitors. This highlights its potential application in protecting metals from corrosion (Bouklah et al., 2005).
Role in Redox Reactions
This compound affects the redox reactions of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) and its disulfide dimer. It facilitates oxidative coupling reactions, which can be relevant in developing cathode materials for lithium batteries (Shouji & Buttry, 1998).
特性
IUPAC Name |
2,5-dichloro-3-(dimethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEKIYARKOGXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(N=CC(=C1)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263732 | |
| Record name | Pyridine, 2,5-dichloro-3-(dimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-(dimethoxymethyl)pyridine | |
CAS RN |
1299607-61-6 | |
| Record name | Pyridine, 2,5-dichloro-3-(dimethoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,5-dichloro-3-(dimethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)



![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)




![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)

![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
![N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)